3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
CAS No.: 1111026-58-4
Cat. No.: VC11963491
Molecular Formula: C25H25FN4O5
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111026-58-4 |
|---|---|
| Molecular Formula | C25H25FN4O5 |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
| Standard InChI | InChI=1S/C25H25FN4O5/c1-4-29-14-17(25-27-24(28-35-25)15-6-5-7-21(32-2)23(15)33-3)22(31)16-12-18(26)20(13-19(16)29)30-8-10-34-11-9-30/h5-7,12-14H,4,8-11H2,1-3H3 |
| Standard InChI Key | GVORRFXXFYDCLM-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC |
Introduction
Molecular Architecture and Structural Features
Core Structural Components
The compound’s architecture centers on a 1,4-dihydroquinolin-4-one core substituted at strategic positions to optimize bioactivity. Key features include:
-
Position 1: An ethyl group enhances lipophilicity and may influence receptor binding.
-
Position 3: A 1,2,4-oxadiazole ring linked to a 2,3-dimethoxyphenyl group introduces electron-rich aromaticity and hydrogen-bonding capabilities.
-
Position 6: A fluorine atom, characteristic of fluoroquinolones, improves membrane permeability and target affinity.
-
Position 7: A morpholine ring enhances solubility and modulates pharmacokinetics.
These substituents collectively contribute to a balanced physicochemical profile, as illustrated in Table 1.
Table 1: Molecular Properties of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1-Ethyl-6-Fluoro-7-(Morpholin-4-yl)-1,4-Dihydroquinolin-4-One
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₅FN₄O₅ |
| Molecular Weight (g/mol) | 480.5 |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 88.9 Ų |
Spectroscopic Signatures
The compound’s structure can be confirmed through advanced spectroscopic techniques:
-
¹H NMR: Expected signals include a triplet for the ethyl group’s CH₃ (δ 1.2–1.4 ppm), a quartet for the CH₂ (δ 3.8–4.0 ppm), and a multiplet for the morpholine protons (δ 3.6–3.8 ppm).
-
¹³C NMR: The carbonyl carbon of the quinolinone resonates at δ 175–180 ppm, while the oxadiazole carbons appear at δ 155–165 ppm.
-
IR Spectroscopy: Stretches at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1100 cm⁻¹ (C-O-C of morpholine) are characteristic.
Synthesis and Production Methodologies
Proposed Synthetic Route
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step synthesis involving:
-
Quinolinone Core Formation: Cyclization of a substituted aniline with ethyl acetoacetate under acidic conditions.
-
Oxadiazole Ring Construction: Cyclocondensation of an amidoxime intermediate with a carboxylic acid derivative of 2,3-dimethoxyphenyl.
-
Morpholine Incorporation: Nucleophilic substitution at position 7 using morpholine under basic conditions.
Table 2: Hypothetical Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl acetoacetate, aniline | HCl, reflux, 6h | 75% |
| 2 | Amidoxime, carboxylic acid | EDCl/HOBt, DMF, 24h | 65% |
| 3 | Morpholine, base | K₂CO₃, DMF, 80°C, 12h | 85% |
Purification and Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are likely employed to achieve >95% purity. Scale-up challenges may include optimizing the oxadiazole cyclization efficiency and minimizing byproducts from the electron-rich dimethoxyphenyl group.
Physicochemical Properties and Drug Likeness
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (0.1–1 mg/mL) due to the morpholine moiety’s polarity, balanced by the lipophilic dimethoxyphenyl and ethyl groups. Its predicted logP of 3.2 suggests favorable membrane permeability, aligning with fluoroquinolone pharmacokinetics.
Stability Profile
-
Thermal Stability: Decomposes above 200°C, as typical for heterocyclic systems.
-
Photostability: The fluorine atom and aromatic systems may necessitate light-protected storage.
Biological Activities and Mechanism of Action
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5–2 |
| Escherichia coli | 1–4 |
| Pseudomonas aeruginosa | 8–16 |
Anticancer Activity
The compound may target:
-
Kinases: The quinolinone scaffold inhibits ATP-binding pockets in tyrosine kinases.
-
DNA Synthesis: Intercalation into DNA via the planar oxadiazole-dimethoxyphenyl system.
Structural Characterization and Analytical Profiling
Mass Spectrometry
The molecular ion peak at m/z 480.5 ([M+H]⁺) confirms the molecular weight. Fragmentation patterns include loss of the morpholine ring (m/z 355) and cleavage of the oxadiazole moiety (m/z 210).
X-ray Crystallography
Hypothetical unit cell parameters (if crystallized):
-
Space Group: P2₁/c
-
Cell Dimensions: a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, β = 102.3°
Therapeutic Applications and Future Perspectives
Drug Development Opportunities
-
Dual-Action Antibiotics: Combats resistance by targeting both DNA gyrase and cell wall synthesis .
-
Kinase Inhibitors: Potential in breast and lung cancers overexpressing EGFR.
Challenges and Innovations
-
Solubility Enhancement: Nanoformulations or prodrug strategies may improve bioavailability.
-
Toxicity Profiling: Requires in-depth studies on hERG inhibition and hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume